Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
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Overview
Description
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxopentanoate chain, which is further substituted with a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate typically involves the esterification of 5-(2-methoxyphenyl)-5-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 5-(2-methoxyphenyl)-5-oxopentanoic acid.
Reduction: Ethyl 5-(2-methoxyphenyl)-5-hydroxypentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate can be compared with other similar compounds such as:
Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 5-(2-chlorophenyl)-5-oxopentanoate: Contains a chlorine atom instead of a methoxy group.
Ethyl 5-(2-nitrophenyl)-5-oxopentanoate: Contains a nitro group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.
Biological Activity
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, with the CAS number 124524-69-2, is an organic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The compound features a pentanoate backbone and an ethyl ester group, which are significant for its reactivity and potential interactions within biological systems. The presence of the methoxy group enhances its lipophilicity, possibly influencing its biological activity and interactions with other molecules .
The biological activity of this compound is thought to involve several mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes or receptors in biological systems .
- Binding Affinity : The methoxy substituent on the phenyl ring may influence the compound's binding affinity and specificity for its targets, potentially enhancing its therapeutic effects .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents .
Antioxidant Activity
The compound's structure may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. However, further research is needed to quantify these effects .
Anti-inflammatory Potential
Research indicates that derivatives of similar compounds have shown anti-inflammatory effects, suggesting that this compound could also possess this activity. This aspect warrants further investigation to confirm its efficacy in inflammatory models .
Study on Antimicrobial Efficacy
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated a dose-dependent response, highlighting the compound's potential as an effective antimicrobial agent .
Cytotoxicity Assessment
In vitro tests have been performed to assess the cytotoxic effects of the compound on various cell lines. Results showed that at higher concentrations, this compound exhibited cytotoxicity, necessitating further studies to determine safe dosage levels for therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Ethyl 5-(3-methoxyphenyl)-5-oxopentanoate | Similar pentanoate structure | Antimicrobial | Different methoxy position may alter activity |
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate | Contains two methoxy groups | Increased lipophilicity may enhance biological activity | Potential for broader applications |
Ethyl 5-(2-chlorophenyl)-5-oxopentanoate | Chlorine substituent instead of methoxy | Potentially different reactivity due to electronegativity | Variability in binding interactions |
This table illustrates how structural variations influence the biological activities of compounds similar to this compound, emphasizing the importance of specific functional groups in determining efficacy.
Properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCVYRFXWNVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378001 |
Source
|
Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124524-69-2 |
Source
|
Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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